molecular formula C21H21NO B311059 N-mesityl-2-(1-naphthyl)acetamide

N-mesityl-2-(1-naphthyl)acetamide

Cat. No.: B311059
M. Wt: 303.4 g/mol
InChI Key: ZJKCKBKDWGGQSZ-UHFFFAOYSA-N
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Description

N-Mesityl-2-(1-naphthyl)acetamide is an acetamide derivative featuring a mesityl (2,4,6-trimethylphenyl) group attached to the nitrogen atom and a 1-naphthyl substituent on the acetyl moiety. This compound is hypothesized to exhibit unique physicochemical and biological properties due to its hybrid structure, making it a candidate for applications in agrochemicals, pharmaceuticals, or organic synthesis.

Properties

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

2-naphthalen-1-yl-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C21H21NO/c1-14-11-15(2)21(16(3)12-14)22-20(23)13-18-9-6-8-17-7-4-5-10-19(17)18/h4-12H,13H2,1-3H3,(H,22,23)

InChI Key

ZJKCKBKDWGGQSZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=CC3=CC=CC=C32)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Variations

The table below summarizes key structural features, molecular properties, and applications of N-mesityl-2-(1-naphthyl)acetamide and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Properties References
This compound C₂₂H₂₃NO* ~335.4* Mesityl (N), 1-naphthyl (acetyl) Hypothesized use in agrochemicals or drug design
2-(1-Naphthyl)acetamide (NAD) C₁₂H₁₁NO 185.22 1-naphthyl (acetyl), H (N) Plant growth regulator (promotes root development)
N-(1-Naphthyl)-2-phenylacetamide C₁₈H₁₅NO 261.32 Phenyl (acetyl), 1-naphthyl (N) Medicinal chemistry lead compound
2-(Mesityloxy)-N-(1-naphthyl)acetamide C₂₁H₂₁NO₂ 319.40 Mesityloxy (ether), 1-naphthyl (N) Structural analog with ether linkage
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide C₁₁H₁₃ClNO 210.68 Chloro (acetyl), ethyl/methyl (N) Herbicide transformation product
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 316.70 Chloro, nitro, sulfonyl (N) Intermediate for heterocyclic synthesis

*Inferred based on substituent contributions.

Key Comparative Insights

Steric and Electronic Effects
  • Mesityl vs. Phenyl/Simple Substituents :
    The mesityl group in this compound introduces significant steric hindrance compared to simpler N-substituents like hydrogen (in NAD) or phenyl (in N-(1-naphthyl)-2-phenylacetamide). This bulkiness may reduce solubility but enhance binding specificity in biological targets .
  • Naphthyl vs. Chloro/Nitro Groups :
    The 1-naphthyl group contributes to lipophilicity and π-π interactions, contrasting with electron-withdrawing groups (e.g., chloro, nitro) in herbicide-related acetamides .

Physicochemical Properties

  • Solubility and Stability :
    The mesityl group’s hydrophobicity likely reduces aqueous solubility compared to NAD (water-soluble at 0–6°C storage ). However, the naphthyl group may enhance thermal stability due to aromatic rigidity.
  • Crystallinity : Acetamides with planar substituents (e.g., nitro groups) often exhibit crystallinity suitable for X-ray analysis (e.g., SHELX-refined structures ). The mesityl-naphthyl derivative may form less ordered crystals due to steric clashes.

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